Glc-nac6S-idoa

Description

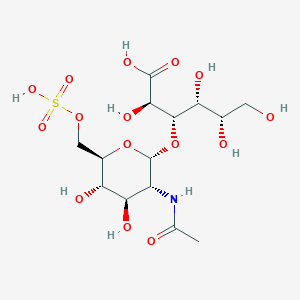

Glc-nac6S-idoa is a sulfated glycosaminoglycan (GAG) derivative hypothesized to comprise a glucose (Glc) backbone modified with an N-acetyl (nac) group, a sulfate moiety at the 6th position (6S), and an iduronic acid (idoa) residue. While direct literature on this specific compound is absent in the provided evidence, its structural nomenclature suggests similarities to heparan sulfate or chondroitin sulfate derivatives, which are critical in extracellular matrix function, cell signaling, and anticoagulation . Sulfated GAGs are characterized by their polyanionic nature due to sulfate and carboxylate groups, enabling interactions with proteins like growth factors and cytokines.

Properties

CAS No. |

110685-78-4 |

|---|---|

Molecular Formula |

C14H25NO15S |

Molecular Weight |

479.4 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C14H25NO15S/c1-4(17)15-7-10(21)9(20)6(3-28-31(25,26)27)29-14(7)30-12(11(22)13(23)24)8(19)5(18)2-16/h5-12,14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24)(H,25,26,27)/t5-,6+,7+,8+,9+,10+,11+,12-,14+/m0/s1 |

InChI Key |

SIGLKDHQMISGEY-YUDSPMMPSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]([C@@H]([C@H](CO)O)O)[C@H](C(=O)O)O)COS(=O)(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(C(CO)O)O)C(C(=O)O)O)COS(=O)(=O)O)O)O |

Synonyms |

Glc-NAc6S-IdOA O-((Nalpha)-acetylglucosamine 6-sulfate)-(1-3)-idonic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholate is synthesized from cholesterol through a series of enzymatic reactions in the liver. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholate typically involves extraction from bovine or ovine bile. The bile is processed to isolate cholic acid, which is then purified to obtain cholate. This process includes steps such as precipitation, filtration, and crystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Cholate undergoes various chemical reactions, including:

Oxidation: Cholate can be oxidized to form different derivatives, such as deoxycholic acid.

Reduction: Reduction reactions can modify the hydroxyl groups on the cholate molecule.

Substitution: Cholate can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Deoxycholic Acid: Formed through oxidation.

Glycocholic Acid and Taurocholic Acid: Formed through conjugation with glycine and taurine, respectively.

Scientific Research Applications

Cholate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the preparation of micelles and liposomes for drug delivery systems.

Biology: Plays a role in studying membrane proteins and their interactions.

Medicine: Used in the formulation of pharmaceuticals for the treatment of gallstones and other liver-related disorders.

Industry: Employed in the production of detergents and emulsifiers

Mechanism of Action

Cholate exerts its effects primarily by emulsifying dietary fats in the intestine, facilitating their digestion and absorption. It interacts with dietary lipids to form micelles, which are then absorbed by the intestinal mucosa. Cholate also regulates the activity of cytochrome c oxidase in mitochondria, influencing cellular respiration and energy production .

Comparison with Similar Compounds

Structural and Functional Comparison

The sulfation pattern and backbone structure of Glc-nac6S-idoa differentiate it from related compounds. Key comparisons include:

| Compound | Backbone | Sulfation Position | Key Functional Groups | Biological Role |

|---|---|---|---|---|

| This compound | Glucose | C6 | N-acetyl, 6-O-sulfate, iduronic | Hypothesized: Cell adhesion, anticoagulation |

| Heparan sulfate | Glucosamine | C2, C3, C6 | N-sulfate, O-sulfate, iduronic | Anticoagulation, viral entry |

| Chondroitin sulfate | Galactosamine | C4/C6 | O-sulfate, glucuronic acid | Cartilage integrity, neural repair |

| Dermatan sulfate | Galactosamine | C4 | O-sulfate, iduronic acid | Wound healing, collagen binding |

Key Findings :

- Sulfation Specificity : Unlike heparan sulfate, which has variable sulfation at C2, C3, and C6, this compound’s single C6 sulfate may limit its binding versatility but enhance specificity for certain ligands .

- Iduronic Acid Role : The presence of iduronic acid, a conformationally flexible residue, could enhance protein-binding efficiency compared to glucuronic acid in chondroitin sulfate .

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.